molecular formula C18H17N5O3 B2635947 5-methyl-N-(2-methyl-4-nitrophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923107-41-9

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2635947
CAS RN: 923107-41-9
M. Wt: 351.366
InChI Key: LARBFMOTGHSZFI-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MNPTT and is a member of the triazole family of compounds. MNPTT has been found to exhibit unique properties that make it useful in many different scientific applications.

Scientific Research Applications

  • Antibacterial Activity : A study synthesized various derivatives bearing triazole, thiazole, and other moieties from a related base structure. These compounds, specifically the ones with sulfamoylphenyl moieties, demonstrated significant antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019).

  • Antimicrobial Efficacy : Another research synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including derivatives similar to the queried compound. These derivatives showed promising antimicrobial activity against various bacterial and fungal strains. Specifically, some 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibited potent antibacterial effects against S. aureus, and certain derivatives displayed significant activity against the pathogenic yeast C. albicans (Pokhodylo et al., 2021).

  • Molecular Structure and Interaction Analysis : Research focused on hydrazone derivatives of 1,2,3-triazole, including compounds similar to the queried compound, revealed interesting insights into molecular structure and intermolecular interaction patterns. These studies, conducted through single-crystal X-ray diffraction, contribute valuable information on the molecular conformations and potential reactivity of such compounds (Chia et al., 2014).

  • Detection of Nitro Aromatic Compounds : A compound closely related to the queried compound was employed as a fluorescence sensor for nitro aromatic compounds (NACs), demonstrating a highly selective and sensitive detection capability. This research indicates potential applications of these compounds in environmental monitoring and chemical sensing (Yan et al., 2017).

properties

IUPAC Name

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-11-4-6-14(7-5-11)22-13(3)17(20-21-22)18(24)19-16-9-8-15(23(25)26)10-12(16)2/h4-10H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBFMOTGHSZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

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